molecular formula C59H103N3O18 B1171846 Niphimycin CAS No. 12676-71-0

Niphimycin

Cat. No.: B1171846
CAS No.: 12676-71-0
M. Wt: 1142.5 g/mol
InChI Key: VAYOSPAPALLOIO-WBWCZIISSA-N
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Description

Niphimycin is a naturally occurring guanidyl-polyol macrolide antibiotic complex produced by various Streptomyces species . It is classified as a macrolide antibiotic and is structurally characterized by a large polyol lactone ring and a distinctive alkylguanidinium side chain . This compound exhibits potent, broad-spectrum antifungal activity and is a subject of significant academic inquiry for agrochemical applications . Recent research has identified specific congeners, such as Niphimycin C, which demonstrate strong efficacy against phytopathogenic fungi . Studies show that Niphimycin C is a promising candidate for controlling Banana Fusarium wilt, a devastating soil-borne fungal disease. It acts by destroying mitochondrial structure and function in fungal cells, leading to a loss of metabolic activity and cell death . The mechanism involves the critical N-methyl-N″-alkylguanidinium moiety, which is required for its antifungal activity . Structure-activity relationship studies indicate that this functional group contributes to fungicidal action by directly damaging the fungal plasma membrane and inducing oxidative stress . Research into Niphimycin and its analogs continues to reveal their value as tools for understanding fungal pathogenesis and developing new strategies for managing plant diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

12676-71-0

Molecular Formula

C59H103N3O18

Molecular Weight

1142.5 g/mol

IUPAC Name

3-oxo-3-[[(10E,12E,15R,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E,2S,4S)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid

InChI

InChI=1S/C59H103N3O18/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43(78-54(74)32-53(72)73)29-44-30-51(70)56(75)59(77,80-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(76)79-55/h10-11,15-16,19-21,24,34-52,55-56,63-71,75,77H,12-14,17-18,22-23,25-33H2,1-9H3,(H,72,73)(H3,60,61,62)/b11-10+,19-15+,20-16+,24-21+/t34-,35?,36?,37?,38-,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,55-,56?,59?/m0/s1

InChI Key

VAYOSPAPALLOIO-WBWCZIISSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C(C(C(=O)O[C@@H](C(/C=C/C=C/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)[C@@H](C)C[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O

Synonyms

Niphimycin

Origin of Product

United States

Niphimycin Biosynthesis and Production

Microbial Producers of Niphimycin and its Analogs

The production of niphimycin and its structural variants is predominantly associated with bacteria belonging to the genus Streptomyces, a group renowned for its prolific capacity to synthesize a wide array of bioactive secondary metabolites.

Streptomyces Species Taxonomy and Strain Diversity in Niphimycin Biosynthesis

Several Streptomyces species have been identified as producers of niphimycin and its analogs. Notably, Streptomyces sp. IMB7-145, a marine-derived strain, is known to produce a variety of niphimycin congeners, including niphimycin C, D, E, 17-O-methylniphimycin, niphimycin Iα, and 19-O-malonylniphimycin. nih.govsecondarymetabolites.org Another identified producer is Streptomyces yongxingensis sp. nov. (strain JCM 34965), isolated from a marine soft coral, which has been shown to produce niphimycin C. acs.orgnih.gov A soil isolate, designated as Streptomyces sp. MS1, has also been confirmed to produce niphimycin. acs.org The identification of these diverse strains from both marine and terrestrial environments highlights the broad distribution of niphimycin-producing capabilities within the Streptomyces genus.

Table 1: Streptomyces Species and their Niphimycin Analogs

Species/Strain Niphimycin Analogs Produced Source of Isolation
Streptomyces sp. IMB7-145 Niphimycin C, D, E, 17-O-methylniphimycin, Niphimycin Iα, 19-O-malonylniphimycin Marine
Streptomyces yongxingensis sp. nov. (JCM 34965) Niphimycin C Marine Soft Coral
Streptomyces sp. MS1 Niphimycin Soil

Cultivation Strategies and Fermentation Parameters for Optimized Niphimycin Production

The yield of niphimycin from microbial fermentation is highly dependent on the cultivation conditions. Optimization of fermentation parameters is crucial for maximizing production. For Streptomyces sp. MS1, a study focusing on enhancing antifungal activity through bioassay-guided optimization identified a specific culture medium composition for maximal production of niphimycin and nigericin (B1684572). acs.org The optimal medium contained starch at 40.52 g/L, soybean meal at 5.10 g/L, and phosphates at 2.21 g/L. acs.org General fermentation parameters for Streptomyces species that can be adapted for niphimycin production often involve controlling pH, temperature, and agitation to ensure optimal growth and secondary metabolite synthesis. For instance, a neutral initial pH of around 7.0 is commonly used for Streptomyces fermentations. Temperatures are typically maintained in the mesophilic range, with studies on other Streptomyces species showing optimal antibiotic production at temperatures between 25°C and 35°C. nih.govutexas.edu Aeration and agitation are also critical, with agitation rates of 150 to 200 rpm being common to ensure sufficient oxygen supply for these aerobic bacteria. nih.govnih.gov

Table 2: Optimized Fermentation Parameters for Niphimycin Production by Streptomyces sp. MS1

Parameter Optimized Value
Medium Composition
Starch 40.52 g/L
Soybean Meal 5.10 g/L
Phosphates 2.21 g/L
Physical Parameters
Temperature 27°C
Initial pH 7.2 ± 0.1
Agitation Rate 150 rpm

Genetic and Enzymatic Foundations of Niphimycin Biosynthesis

The biosynthesis of niphimycin is a complex process governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). These genes encode the enzymes that sequentially build and modify the niphimycin molecule.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster responsible for niphimycin production has been identified and characterized in Streptomyces sp. IMB7-145. nih.govsecondarymetabolites.org This BGC is classified as a Type I polyketide synthase (PKS) cluster. nih.gov Genomic analysis of this strain revealed the presence of seven Type I PKS BGCs, with one showing high homology to the azalomycin F biosynthetic gene cluster, leading to its identification as the niphimycin BGC. nih.gov The niphimycin C BGC from Streptomyces sp. IMB7-145 is cataloged in the MIBiG database under the accession number BGC0001700. secondarymetabolites.org This cluster spans approximately 132 kilobases and contains a series of genes designated as npm, including core PKS genes (npm1-npm22) and genes encoding additional biosynthetic enzymes, transport-related proteins, and regulatory proteins (npmA-npmI). secondarymetabolites.org

Polyketide Synthase (PKS) Pathways in Niphimycin Assembly

The core structure of niphimycin is assembled by a Type I PKS, which functions as a molecular assembly line. This large, multi-domain enzymatic complex catalyzes the sequential condensation of small carboxylic acid-derived units, typically acetyl-CoA and malonyl-CoA, to form the polyketide backbone. The niphimycin PKS is modular, with each module responsible for one cycle of chain elongation and modification. nih.gov

Each module minimally contains a ketosynthase (KS) domain, which catalyzes the carbon-carbon bond formation; an acyltransferase (AT) domain, responsible for selecting the appropriate extender unit (e.g., malonyl-CoA); and an acyl carrier protein (ACP) domain, which tethers the growing polyketide chain. nih.gov In addition to these core domains, modules can contain optional reductive domains such as a ketoreductase (KR), a dehydratase (DH), and an enoylreductase (ER), which modify the β-keto group of the newly added extender unit to a hydroxyl, a double bond, or a single bond, respectively. nih.gov The specific arrangement and combination of these domains within the PKS modules of the niphimycin BGC dictate the final structure of the polyketide chain, including its length and the pattern of oxygenation and saturation. nih.gov

Post-PKS Modification Enzymes and Related Bio-transformations

Following the assembly of the polyketide backbone by the PKS, the nascent chain is released and undergoes a series of modifications catalyzed by tailoring enzymes, which are also encoded within the niphimycin BGC. These post-PKS modifications are crucial for generating the final, biologically active niphimycin molecule and its various analogs.

The diversity of niphimycin congeners produced by Streptomyces sp. IMB7-145 points to the activity of several post-PKS modification enzymes. nih.govsecondarymetabolites.org The isolation of 17-O-methylniphimycin indicates the presence of a methyltransferase that attaches a methyl group to a hydroxyl group on the niphimycin scaffold. nih.gov Similarly, the production of 19-O-malonylniphimycin, niphimycin D (23-O-demalonyl-19,25-O-dimalonylniphimycin), and niphimycin E (15-O-malonylniphimycin) suggests the action of one or more malonyltransferases that append malonyl groups to specific hydroxyl moieties. secondarymetabolites.org Other potential post-PKS modifications could include hydroxylations, catalyzed by cytochrome P450 monooxygenases, and glycosylations, catalyzed by glycosyltransferases, although specific enzymes for these modifications in the niphimycin pathway have not yet been fully characterized. These tailoring reactions significantly contribute to the structural diversity and biological activity of the niphimycin family of compounds.

Metabolic Engineering Approaches for Enhanced Niphimycin Biosynthesis Yields

Metabolic engineering offers a powerful strategy to enhance the production of secondary metabolites like Niphimycin by optimizing the host organism's cellular machinery. While specific published studies detailing the successful application of these techniques to Niphimycin are limited, general approaches applied to other Streptomyces species provide a clear roadmap for increasing Niphimycin yields. The identification of the Niphimycin C biosynthetic gene cluster (BGC) from Streptomyces sp. IMB7-145 is a crucial first step, enabling targeted genetic modifications.

Key metabolic engineering strategies that could be applied to enhance Niphimycin biosynthesis include:

Overexpression of Pathway-Specific Regulatory Genes: BGCs often contain regulatory genes that control the expression of the entire pathway. Identifying and overexpressing positive regulators, or deleting negative regulators, can significantly "turn up" the production of the target compound.

Enhancing Precursor Supply: The biosynthesis of the Niphimycin polyketide backbone and its unique side chain requires a steady supply of specific precursor molecules. Engineering the primary metabolism of the Streptomyces host to channel more carbon flux towards these precursors, such as malonyl-CoA and other short-chain carboxylic acid-CoAs, is a common and effective strategy.

Host Strain Improvement: This can involve deleting competing biosynthetic pathways to redirect metabolic energy and resources towards Niphimycin production. Additionally, creating "super-hosts" by removing non-essential genes can lead to more robust and efficient production platforms.

Heterologous Expression: The Niphimycin BGC can be transferred to a genetically more tractable and higher-producing host organism. This approach, known as heterologous expression, allows for the optimization of production in a host that is better understood and more easily manipulated.

While specific data on Niphimycin yield enhancement through these methods is not yet widely available in the public domain, the principles have been successfully applied to increase the production of other complex antibiotics.

Chemoenzymatic and Semisynthetic Approaches to Niphimycin Analogs

The structural complexity of Niphimycin presents both challenges and opportunities for the creation of novel analogs with potentially improved properties. Chemoenzymatic and semisynthetic methods leverage the specificity of enzymes combined with the flexibility of chemical synthesis to generate derivatives that are difficult to produce through fermentation or total synthesis alone.

Naturally Occurring Analogs as a Starting Point: Nature itself provides a template for Niphimycin diversification. Several naturally occurring analogs have been isolated, offering insights into key structural features that can be modified.

Compound NameProducing OrganismKey Structural Variation
Niphimycin C Streptomyces sp. IMB7-145-
Niphimycin D Streptomyces sp. IMB7-145-
Niphimycin E Streptomyces sp. IMB7-145-
17-O-methylniphimycin Streptomyces sp. IMB7-145Methylation at the C17 hydroxyl group
Niphimycin Iα Streptomyces sp. IMB7-145-
19-O-malonylniphimycin Streptomyces sp. IMB7-145Malonylation at the C19 hydroxyl group
N'-methylniphimycin Streptomyces spec. 57-13Methylation of the terminal guanidine (B92328) group
Amycin A and B Streptomyces sp. DSM 3816Variations in the macrolide ring structure

Semisynthetic Modification: The core Niphimycin scaffold can be isolated from fermentation broths and then chemically modified. This approach allows for the targeted alteration of specific functional groups to explore structure-activity relationships.

Chemoenzymatic Synthesis: This powerful technique combines chemical synthesis of precursor molecules with enzymatic transformations. For instance, enzymes from the Niphimycin biosynthetic pathway could be used in vitro to catalyze specific reactions on synthetic substrates, leading to the generation of novel analogs.

A notable example of a semisynthetic approach has been the synthesis of simplified analogs focusing on the N-methyl-N''-alkylguanidinium side chain, which is crucial for Niphimycin's biological activity. Researchers have synthesized a series of these derivatives to probe the importance of the alkyl chain length for its fungicidal effects.

Simplified AnalogKey Structural FeatureImpact on Bioactivity
N-methyl-N''-hexadecylguanidine (MC16) C16 alkyl chainExhibited fungicidal activity by directly damaging the fungal plasma membrane and inducing the generation of reactive oxygen species.
N-methyl-N''-dodecylguanidine (MC12) C12 alkyl chainEnhanced the vacuole-targeting fungicidal activity of other antifungal agents.

These studies demonstrate that even simplified, synthetically accessible analogs can mimic the mode of action of the parent compound, providing a valuable platform for the development of new therapeutic agents. Future work in this area could involve the use of combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to produce hybrid molecules, further expanding the chemical diversity of the Niphimycin family.

Molecular Mechanism of Action of Niphimycin

Cellular and Subcellular Targets of Niphimycin Activity in Research Models

Niphimycin's fungicidal action is not limited to a single target but involves a synergistic attack on multiple cellular components. This multi-targeted approach makes it a subject of significant research interest.

A primary and direct effect of niphimycin is the disruption of the fungal plasma membrane. nih.govnii.ac.jp Unlike polyene macrolides such as amphotericin B, which primarily target ergosterol (B1671047), niphimycin appears to interact directly with phospholipids (B1166683), like phosphatidylcholine, in the cell membrane. mdpi.com This interaction leads to a dynamic change in the plasma membrane, causing increased permeability and the leakage of essential cytoplasmic components, including potassium ions (K+) and nucleotide-like materials. nih.gov This direct membrane damage is a key contributor to its fungicidal activity. nih.govnii.ac.jp The presence of an alkylguanidinium chain in niphimycin's structure is considered crucial for this membrane-disrupting capability. mdpi.com In some fungal models, this disruption of membrane integrity is a key part of its synergistic effect with other antifungal agents.

Niphimycin significantly impairs mitochondrial function, a critical aspect of its mechanism of action. acs.orgnih.gov Studies on phytopathogenic fungi like Fusarium oxysporum f. sp. cubense (Foc TR4) have demonstrated that niphimycin C causes a loss of mitochondrial function and metabolic disorder. acs.orgnih.govresearchgate.net This dysfunction is characterized by a reduction in the activities of key enzymes within both the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC). acs.orgnih.govresearchgate.netresearcher.lifeacs.org The disruption of the ETC can inhibit the normal flow of electrons, which is a crucial process for cellular respiration and energy production. frontiersin.org This impairment of mitochondrial structure and function is a significant factor in the antifungal efficacy of niphimycin C. acs.orgnih.govresearchgate.net

| Mitochondrial Respiration | Inhibition of electron transport | General Fungal Models | frontiersin.org |

A key feature of niphimycin's activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). nih.govnii.ac.jp Treatment with niphimycin leads to an accelerated production of cellular ROS, such as hydrogen peroxide (H₂O₂), in a dose-dependent manner. nih.gov This is often accompanied by a significant loss of glutathione, a critical antioxidant molecule, suggesting that niphimycin triggers its metabolic conversion. nih.gov The accumulation of ROS contributes to cellular damage and is considered to act synergistically with the direct plasma membrane damage to cause fungal cell death. nih.govnii.ac.jp This ROS production has also been observed in studies on nasopharyngeal carcinoma cells, indicating a broader cytotoxic mechanism. nih.govresearchgate.net

In addition to its direct fungicidal effects, niphimycin has been shown to modulate pathways related to programmed cell death (apoptosis) and cell cycle regulation. In studies using nasopharyngeal carcinoma (NPC) cell lines, niphimycin C was found to induce apoptosis and cause cell cycle arrest. nih.govresearchgate.net This was associated with its ability to increase the production of reactive oxygen species and regulate various signaling pathways within the cancer cells. nih.govresearchgate.net These findings suggest that niphimycin's cytotoxic effects extend to the intricate regulatory networks that govern cell survival and proliferation.

Ligand-Target Interactions and Molecular Binding Studies of Niphimycin

The molecular interactions of niphimycin with its cellular targets are fundamental to its mechanism of action. Unlike amphotericin B, which has a well-established binding affinity for ergosterol, niphimycin's interactions are different. nih.govmdpi.com Studies suggest that niphimycin directly interacts with phospholipids, such as phosphatidylcholine, within the plasma membrane, leading to its disruption. mdpi.com This direct binding to lipid components, rather than sterols, distinguishes its mode of action. nih.govmdpi.com

The structural characteristics of niphimycin, particularly the alkylguanidinium side chain, are believed to be crucial for its biological activity. mdpi.com This side chain is thought to be primarily responsible for both the damage to the plasma membrane and the generation of ROS. mdpi.com The polyol lactone ring of niphimycin is proposed to act as an enhancer of this activity. scispace.com While the precise, high-resolution structural details of niphimycin bound to its targets are still an area of active research, these findings provide a foundational understanding of the ligand-target interactions that drive its potent antifungal effects.

Comparative Mechanistic Analysis with Other Antimicrobial Agents (e.g., Polyenes, Ionophores)

Niphimycin, a guanidyl-polyol macrolide antibiotic, exhibits a distinct molecular mechanism of action that sets it apart from other classes of antimicrobial agents like polyenes and ionophores. scispace.com While all three interfere with microbial cell membranes, the specific targets and the nature of their interactions differ significantly, leading to variations in their antimicrobial spectrum and cellular effects.

A primary mechanism of Niphimycin's antifungal activity involves the disruption of the fungal plasma membrane. This disruption is attributed to the interaction of its alkylguanidinium chain with the membrane, a process that is enhanced by the polyol lactone ring. scispace.comresearchgate.net Unlike polyene antibiotics such as Amphotericin B, which specifically bind to ergosterol in fungal membranes to form pores, Niphimycin's action is not dependent on ergosterol. researchgate.netmdpi.combiorxiv.org Instead, it appears to interact directly with phospholipids within the membrane. researchgate.net This fundamental difference in membrane targets likely contributes to Niphimycin's broader antimicrobial spectrum, which includes Gram-positive bacteria that lack ergosterol in their membranes. researchgate.net

Furthermore, Niphimycin's activity includes the induction of oxidative stress and the disruption of vacuolar integrity, which are critical for fungal cell function. Some studies suggest that Niphimycin C can cause mitochondrial dysfunction by reducing the activity of key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). researchgate.netacs.org This multifaceted attack on cellular integrity, encompassing direct membrane damage, oxidative stress, and organelle disruption, contrasts with the more focused mechanisms of many other antimicrobials.

In comparison, polyene antibiotics, like Amphotericin B and nystatin, function primarily by creating pores or channels in the fungal cell membrane through their interaction with ergosterol. mdpi.combiorxiv.orgfrontiersin.org This leads to increased membrane permeability, leakage of essential ions and small molecules, and ultimately, cell death. mdpi.com While vacuolar membrane disruption has also been noted as a consequence of polyene action, it is often considered a secondary effect resulting from the initial plasma membrane damage. frontiersin.orgresearchgate.net

Ionophores, such as nigericin (B1684572), represent another class of membrane-active agents. scispace.com These molecules facilitate the transport of ions across biological membranes, disrupting the electrochemical gradients essential for cellular processes. scispace.com Nigericin, for instance, acts as an ionophore that can chelate and transport metal ions across cell membranes. scispace.com While this also leads to cell death, the initial event is the dissipation of ion gradients rather than the gross membrane disruption caused by Niphimycin or the pore formation induced by polyenes.

The following table provides a comparative overview of the mechanistic features of Niphimycin, polyenes, and ionophores.

FeatureNiphimycinPolyenes (e.g., Amphotericin B)Ionophores (e.g., Nigericin)
Primary Molecular Target Phospholipids in the cell membrane researchgate.netErgosterol in the fungal cell membrane researchgate.netmdpi.combiorxiv.orgIons and their transport across membranes scispace.com
Mechanism of Membrane Interaction Direct disruption, increased permeability jst.go.jpPore/channel formation mdpi.comFacilitation of ion transport, dissipation of ion gradients scispace.com
Induction of Oxidative Stress Yes Generally not a primary mechanism researchgate.netNot a defining feature
Vacuolar Disruption Yes, considered a key fungicidal event frontiersin.orgresearchgate.netYes, often a consequence of plasma membrane damage frontiersin.orgresearchgate.netNot a primary mechanism
Mitochondrial Dysfunction Yes, reported for Niphimycin C researchgate.netacs.orgNot a primary mechanismNot a primary mechanism
Antimicrobial Spectrum Broad-spectrum, including Gram-positive bacteria and fungi researchgate.netPrimarily antifungal mdpi.comActive against Gram-positive bacteria and some fungi scispace.com

Biological Activities and Mechanistic Insights in Research Models

Antifungal Research on Niphimycin

Niphimycin, a polyol macrolide antibiotic, has demonstrated significant antifungal properties in various research models. Its efficacy against a wide range of fungi, particularly those detrimental to agriculture, has been a subject of detailed investigation.

Niphimycin C, a specific analogue, has shown potent, broad-spectrum antifungal activity against numerous phytopathogenic fungi. acs.orgresearcher.life Research has documented its effectiveness against 12 different plant-pathogenic fungi. acs.orgresearcher.lifenih.gov One of the most notable targets is Fusarium oxysporum f. sp. cubense (Foc) TR4, the causative agent of Banana Fusarium wilt, a devastating soil-borne fungal disease. acs.orgnih.govresearchgate.net Niphimycin C exhibited a strong inhibitory effect on Foc TR4, with a half-maximal effective concentration (EC₅₀) of 1.20 μg/mL. acs.orgnih.gov

The compound's activity extends to other significant agricultural pathogens. Studies have demonstrated its ability to completely inhibit the development of anthracnose in pepper plants at a concentration of 50 µg/mL. It is also effective against fungi responsible for storage rot in apples, such as Alternaria alternata and Fusarium avenaceum. researchgate.net

To provide a clearer view of its antifungal spectrum, the following table summarizes the minimum inhibitory concentration (MIC) values of Niphimycin and its derivatives against various phytopathogenic fungi.

FungusNiphimycin AnalogueMIC/EC₅₀ (µg/mL)Reference
Fusarium oxysporum f. sp. cubense TR4Niphimycin C1.20 (EC₅₀) acs.orgnih.govresearchgate.net
Fusarium graminearumNot Specified6.24 mdpi.com
Penicillium italicumNot Specified12.5 mdpi.com
Colletotrichum musaeNot Specified12.5 mdpi.com
Candida albicansNiphimycins C-E8-32 researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

A key aspect of Niphimycin's antifungal action is its ability to disrupt critical stages of fungal development. Research has consistently shown that Niphimycin C significantly inhibits both the mycelial growth and spore germination of Fusarium oxysporum f. sp. cubense TR4. acs.orgnih.govnih.gov This inhibition is a direct contributor to its efficacy in controlling the spread of the fungus. acs.orgnih.gov

The mechanism behind this inhibition involves the disruption of mitochondrial structure and function within the fungal cells. acs.orgnih.gov This leads to a loss of mitochondrial function and disordered metabolism. acs.orgnih.gov Specifically, Niphimycin C has been found to reduce the activities of key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). acs.orgnih.govnih.gov Furthermore, it is suggested that Niphimycin damages the fungal plasma membrane and induces oxidative stress, which includes disrupting the integrity of the vacuole, a critical organelle for cellular function.

Research has revealed that Niphimycin can work in concert with other antifungal agents, leading to enhanced efficacy. A notable example is its synergistic relationship with Amphotericin B (AmB), a widely used polyene macrolide antifungal. nih.gov The combination of these two compounds results in increased fungicidal activity. nih.gov

The mechanism of this synergy involves enhanced disruption of the plasma membrane and an increased production of reactive oxygen species (ROS). nih.gov Studies using Saccharomyces cerevisiae as a model organism have shown that the alkylguanidinium chain of Niphimycin plays a crucial role in this synergistic action. nih.gov A synthetic analog of this chain, N-methyl-N"-dodecylguanidine (MC12), was found to strongly enhance the vacuole-targeting fungicidal activity of AmB. nih.govnih.govresearchgate.netmicrobiologyresearch.org This combination leads to rapid cell death, aberrant vacuolar morphogenesis, and vacuolar membrane disability. nih.gov These findings suggest that the different structural components of Niphimycin—the polyol lactone ring and the alkylguanidinium chain—cooperate to produce its potent fungicidal effects. nih.gov

The potent antifungal properties of Niphimycin, particularly Niphimycin C, position it as a promising candidate for agricultural applications in managing plant diseases. acs.orgnih.gov In pot experiments, the application of Niphimycin C significantly reduced the disease indexes in banana plantlets infected with Fusarium oxysporum f. sp. cubense TR4. acs.orgnih.govresearchgate.net It effectively inhibited the infection of the roots by the fungus. acs.orgnih.gov These findings highlight its potential as a natural agrochemical fungicide for the control of Banana Fusarium wilt. acs.orgnih.govmdpi.com

Furthermore, research has demonstrated the effectiveness of Niphimycin C in controlling anthracnose development in pepper plants, achieving complete inhibition at a concentration of 50 µg/mL. This level of efficacy is comparable to that of conventional fungicides, suggesting Niphimycin could serve as a natural alternative for crop protection.

Antibacterial Research on Niphimycin

In addition to its antifungal properties, Niphimycin has also been investigated for its antibacterial activity, showing particular efficacy against certain Gram-positive pathogens.

Several studies have highlighted Niphimycin's activity against clinically relevant, drug-resistant Gram-positive bacteria. Niphimycin analogues have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL. researchgate.netnih.govdatapdf.com

The compound has also shown modest activity against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium (VRE), with a reported MIC of 64 μg/mL. researchgate.netdatapdf.com The structural features of the Niphimycin molecule, such as malonyl substituents, appear to influence the potency of its antibacterial activity. datapdf.com

The following table summarizes the antibacterial activity of various Niphimycin compounds against these pathogens.

BacteriumNiphimycin AnalogueMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Niphimycins C, E, 17-O-methylniphimycin8-64 researchgate.net
Methicillin-resistant Staphylococcus epidermidis (MRSE)Niphimycin4-32 nih.govdatapdf.com
Vancomycin-resistant Enterococcus (VRE)Niphimycins C, E, 17-O-methylniphimycin8-64 researchgate.net
Vancomycin-resistant E. faecalis and E. faeciumNiphimycin C64 datapdf.com

This table is interactive. You can sort the columns by clicking on the headers.

Research on Mycobacterium tuberculosis Inhibition and Associated Mechanisms

Niphimycin and its analogues have demonstrated significant inhibitory activity against various strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has identified specific congeners of niphimycin that are particularly effective. Studies involving Niphimycin C and Niphimycin Iα, isolated from the marine-derived Streptomyces sp. IMB7-145, showed potent activity against several clinical isolates of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. nih.govresearchgate.net Another investigation also noted that niphimycin compounds displayed inhibitory action against the M. tuberculosis H37Ra strain. mdpi.com

The proposed mechanism for its antimycobacterial action involves the disruption of the pathogen's energy metabolism. Research has identified scopafungin, another name for niphimycin, as an inhibitor of type II NADH dehydrogenase (NDH-II). oup.com This enzyme is a crucial component of the bacterial respiratory chain and is vital for the adaptation and survival of M. tuberculosis in its host environment. oup.com By inhibiting NDH-II, niphimycin effectively disrupts cellular respiration, leading to bacterial cell death. oup.com

Table 1: In Vitro Activity of Niphimycin Congeners Against Mycobacterium tuberculosis

Niphimycin CongenerM. tuberculosis Strain(s)Reported MIC (μg/mL)Reference
Niphimycin CClinical Isolates4–32 nih.govresearchgate.net
Niphimycin IαClinical Isolates4–32 nih.govresearchgate.net
Niphimycin AnalogueH37Ra24–48 mdpi.com
Compound 253 (Niphimycin)Not Specified32 researchgate.net

Other Biological Activities of Academic Interest

Beyond its antimycobacterial properties, niphimycin has been investigated for a range of other biological activities that are of interest to the academic and research communities.

The potential of niphimycin as an antiparasitic agent has been noted, particularly concerning its activity against protozoa. Patent literature includes niphimycin in compositions intended for the treatment of infections caused by Trichomonas, a genus of protozoan parasites responsible for trichomoniasis. google.com This suggests that the compound exhibits antitrichomonal properties, although detailed mechanistic studies in peer-reviewed journals are less common compared to its other documented biological effects.

In laboratory settings, various forms of niphimycin have demonstrated cytotoxic effects against human cancer cell lines. Research has shown that Niphimycin C, Niphimycin Iα, and other related analogues possess activity against the human HeLa (cervical cancer) cell line, with reported half-maximal inhibitory concentration (IC50) values between 3.0 and 9.0 μM. nih.govresearchgate.netdatapdf.com

Further studies have expanded on these findings, showing that Niphimycin C also exhibits cytotoxicity against nasopharyngeal carcinoma cell lines. Specifically, it was found to have an IC50 of 12.24 µg/mL against the TW03 cell line and 9.44 µg/mL against the 5-8F cell line. researchgate.net The mechanisms underlying this cytotoxicity are a subject of ongoing investigation.

Table 2: Cytotoxic Activity of Niphimycin Congeners in Human Cancer Cell Lines

Niphimycin CongenerCell LineCancer TypeReported IC50Reference
Niphimycin CHeLaCervical Cancer3.0–9.0 μM nih.govresearchgate.net
Niphimycin IαHeLaCervical Cancer3.0–9.0 μM nih.govresearchgate.net
17-O-methylniphimycinHeLaCervical Cancer3.0–9.0 μM nih.govresearchgate.net
Niphimycin CTW03Nasopharyngeal Carcinoma12.24 µg/mL researchgate.net
Niphimycin C5-8FNasopharyngeal Carcinoma9.44 µg/mL researchgate.net

Niphimycin has been identified as a modulator of the immune system. A significant finding from a microbial metabolite screening program was the discovery that niphimycin, also known as scopafungin, functions as an inhibitor of the type-I interleukin-1 receptor (IL-1RI). nih.gov Interleukin-1 (IL-1) is a key pro-inflammatory cytokine, and its receptor plays a critical role in mediating inflammatory responses.

Preliminary evidence suggests that the long-chain guanidinium (B1211019) moiety, a distinct structural feature of niphimycin, is responsible for this inhibitory activity. nih.gov By blocking the IL-1 receptor, niphimycin can interfere with the signaling cascade that leads to inflammation. The functional consequence of such inhibition can include the reduced synthesis of other downstream inflammatory molecules, such as interleukin-6 (IL-6). nih.gov This positions niphimycin as a compound of interest for research into new immunomodulatory agents.

Structure Activity Relationship Sar and Derivative Research for Niphimycin

Identification of Essential Structural Motifs for Niphimycin Bioactivity

The potent biological activity of niphimycin is not attributable to a single molecular feature but rather to the synergistic interplay between its two principal components: the alkylguanidinium chain and the polyol lactone ring. scispace.comresearchgate.net

The alkylguanidinium side chain is a critical determinant of niphimycin's antifungal and antibacterial properties. researchgate.net This positively charged moiety is instrumental in the initial interaction with the microbial cell membrane. Research indicates that the guanidinium (B1211019) group targets and binds to negatively charged components of the cell membrane, such as phospholipids (B1166683) like phosphatidylcholine, leading to membrane disruption. nih.govnih.gov This interaction increases membrane permeability, causing leakage of cellular contents and ultimately leading to cell death. nih.gov Furthermore, the length of the alkyl portion of the side chain is crucial for bioactivity, with studies suggesting that a sufficient chain length, such as 9 or 11 carbons, is necessary for effective membrane perturbation. researchgate.net The terminal guanidine (B92328) group is considered vital for its antimicrobial activities. researchgate.netresearchgate.net

While the alkylguanidinium chain acts as the primary anchor and membrane disruptor, the polyol lactone ring is not merely a passive scaffold. It is considered an enhancer of the fungicidal activity of the alkylguanidinium chain. scispace.comresearchgate.net The macrolide ring system is believed to facilitate the proper orientation and insertion of the alkylguanidinium chain into the lipid bilayer, thereby potentiating its membrane-disrupting effects. researchgate.net Structure-activity relationship analyses have consistently highlighted that the integrity of the lactone ring is essential for bioactivity; hydrolysis of the lactone ring results in a loss of antimicrobial activity. researchgate.net Additionally, the six-membered hemiketal ring within the macrolide structure plays a crucial role, and its opening significantly diminishes antimicrobial efficacy. researchgate.netresearchgate.net

Rational Design and Synthesis of Niphimycin Analogs and Derivatives

The insights gained from SAR studies have paved the way for the rational design and synthesis of niphimycin analogs with the goal of enhancing potency and optimizing pharmacological properties. Researchers have synthesized simplified analogs focusing on the N-methyl-N''-alkylguanidinium moiety to probe its specific contribution to bioactivity. nih.govnih.gov

One notable study involved the synthesis of a series of N-methyl-N''-alkylguanidinium derivatives with varying alkyl chain lengths. nih.gov These synthetic analogs were used to investigate the direct effects of the side chain on fungal cells. The results demonstrated that these simplified structures could mimic the membrane-damaging effects of the parent compound, with the C16-alkylated derivative showing significant fungicidal activity. nih.gov

Furthermore, the discovery of novel niphimycin analogs, such as amycins A and B, from Streptomyces sp. DSM 3816 has provided additional templates for derivative research. researchgate.net These naturally occurring analogs, along with others like niphimycins C, D, and E, possess variations in their structures that inform the ongoing efforts to create semi-synthetic derivatives with improved therapeutic potential. researchgate.netresearchgate.net

Derivative/Analog Key Structural Modification Impact on Bioactivity Reference
N-methyl-N''-hexadecylguanidine (MC16)Simplified analog, C16 alkyl chainExerted fungicidal activity by directly damaging the fungal plasma membrane and inducing ROS generation. researchgate.netnih.gov
N-methyl-N''-dodecylguanidine (MC12)Simplified analog, C12 alkyl chainEnhanced the vacuole-targeting fungicidal activity of amphotericin B. nih.govresearchgate.net
Amycins A and BNovel natural niphimycin analogsShowed antimicrobial activity. researchgate.net
Niphimycins C-ENew niphimycin congenersShowed antimicrobial activity against MRSA, VRE, and Mycobacterium tuberculosis. researchgate.net

Impact of Stereochemistry on Biological Activity

The complex three-dimensional architecture of niphimycin, with its numerous stereocenters, plays a profound role in its biological activity. acs.org While the planar structure of niphimycin has been known for some time, the complete elucidation of its absolute stereochemistry has been a more recent and challenging endeavor. researchgate.netresearchgate.net

The precise spatial arrangement of the hydroxyl and methyl groups along the polyol lactone ring and the stereochemistry of the alkyl side chain are critical for optimal interaction with its biological targets. nih.gov Although detailed stereochemistry-activity relationship studies are ongoing, it is well-established in the field of natural products that even minor changes in stereoconfiguration can lead to a dramatic loss of potency. acs.org The determination of the full absolute configurations of niphimycins, aided by biosynthetic gene cluster analysis, has been a significant breakthrough. researchgate.net This detailed stereochemical information is invaluable for understanding the precise molecular interactions that govern niphimycin's bioactivity and for the stereocontrolled synthesis of potent derivatives. researchgate.netacs.org

Computational Chemistry and Molecular Modeling for SAR Studies

In recent years, computational chemistry and molecular modeling have emerged as powerful tools to complement experimental SAR studies of complex natural products like niphimycin. sci-hub.ru Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate physicochemical properties of niphimycin and its analogs with their observed biological activities.

Molecular dynamics simulations can provide dynamic insights into how niphimycin and its derivatives interact with model lipid bilayers, helping to visualize the process of membrane disruption at an atomic level. sci-hub.ru For instance, modeling can help to understand how the flexibility and conformation of the macrolide ring and the alkylguanidinium chain influence the molecule's ability to penetrate and destabilize the cell membrane. Pharmacophore modeling, based on the 3D structures of active niphimycin analogs, can help to identify the essential spatial arrangement of functional groups required for bioactivity, guiding the design of new compounds with a higher probability of success. nih.gov

Analytical and Characterization Methodologies in Niphimycin Research

Advanced Spectroscopic Techniques for Structural Elucidation of Niphimycin and its Analogs

The determination of the intricate molecular architecture of niphimycin and its congeners is accomplished through the synergistic use of several advanced spectroscopic methods. researchgate.netdatapdf.comacs.orgnih.govnih.gov These techniques provide complementary information that, when pieced together, reveals the complete structure, including stereochemistry.

NMR spectroscopy is a cornerstone technique for the de novo structure elucidation of novel niphimycin analogs and for the confirmation of known structures. researchgate.netdatapdf.comnih.govnih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex polyketide backbone and identify the positions of various functional groups.

1D NMR: ¹H and ¹³C NMR spectra provide the fundamental framework of the molecule. researchgate.net The ¹H NMR spectrum reveals the number and types of protons present, while the ¹³C NMR spectrum, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). acs.orgscispace.com

2D NMR: A variety of 2D NMR experiments are essential for establishing the connectivity of atoms within the niphimycin scaffold. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of contiguous proton systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H attachments. acs.orgnih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY experiments are used to identify all protons within a given spin system, which can be particularly useful for elucidating the structure of the sugar-like moieties and other isolated fragments. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. nih.gov

In the study of niphimycins C-E, a combination of these NMR techniques was instrumental in establishing their planar structures and relative configurations. researchgate.netdatapdf.comacs.orgnih.gov For instance, HMBC correlations were key in placing a malonyl group at the C-25 position in niphimycin C. acs.org

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of niphimycin and its analogs. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net For example, the molecular formula of niphimycin C was determined to be C₅₉H₁₀₃N₃O₁₈ based on its high-resolution mass spectrum. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. rsc.org

While NMR and MS are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the definitive absolute configuration of a molecule. datapdf.com This technique requires the formation of a high-quality single crystal of the compound, which can be challenging for large and flexible molecules like niphimycin. researchgate.net When successful, X-ray diffraction analysis provides an unambiguous three-dimensional structure, as was the case for establishing the absolute structure of a related compound, which in turn helped to infer the stereochemistry of niphimycin analogs. researchgate.netmdpi.com In the absence of suitable crystals, the absolute configurations of niphimycins have been proposed based on the analysis of biosynthetic gene clusters. researchgate.netdatapdf.comacs.orgnih.gov

Chromatographic Methods for Niphimycin Isolation and Purification (e.g., HPLC)

The isolation and purification of niphimycin and its analogs from complex fermentation broths is a critical step in their study. researchgate.netnih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a key technique used for this purpose. scispace.com

Preparative and Semi-Preparative HPLC: These techniques are used to separate individual niphimycin congeners from crude extracts. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. This method allows for the separation of closely related analogs, such as amycins A and B, from niphimycin.

Analytical HPLC: This is used to assess the purity of isolated compounds and to monitor the progress of purification. scispace.comfrontiersin.org Purity is often assessed using UV detection at a specific wavelength, such as 210 nm.

The table below summarizes the chromatographic separation of niphimycin and its analogs.

CompoundChromatographic MethodStationary PhaseMobile PhaseDetectionReference
NiphimycinSemi-preparative HPLCRP-C18Methanol-water (8:2)UV (210 nm)
Amycin ASemi-preparative HPLCRP-C18Methanol-water (8:2)UV
Amycin BSemi-preparative HPLCRP-C18Methanol-water (8:2)UV
Niphimycin CHPLCZorbax Eclipse XDB-C18 RRHTWater (0.2% formic acid) and acetonitrileMS scispace.com

Bioanalytical Assays for Niphimycin Quantification and Activity Assessment in Research

Bioanalytical assays are essential for quantifying niphimycin concentrations in various biological matrices and for assessing its biological activity. researchgate.netscispace.com These assays are crucial for understanding the compound's potency and mechanism of action.

Antifungal Activity Assays: The antifungal activity of niphimycin and its analogs is typically evaluated using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against various fungal strains. researchgate.netacs.orgnih.gov For example, the activity of niphimycin C against Fusarium oxysporum f. sp. cubense (Foc) TR4 was determined by measuring its effective concentration (EC₅₀), which was found to be 1.20 μg/mL. researchgate.net

Cytotoxicity Assays: The cytotoxic effects of niphimycin on cancer cell lines, such as the human HeLa cancer cell line, are often assessed using colorimetric assays like the MTT assay to determine the IC₅₀ value. researchgate.netacs.orgnih.gov

Quantification in Biological Matrices: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying niphimycin in complex biological samples like plasma and tissue homogenates. nih.gov This technique is crucial for pharmacokinetic studies. The development of such an assay involves validation of parameters like linearity, precision, accuracy, and stability. nih.gov

The following table provides examples of bioanalytical assays used in niphimycin research.

Assay TypeMethodologyPurposeKey ParametersReference
Antifungal ActivityBroth Microdilution / Agar DiffusionDetermine antifungal potencyMIC, EC₅₀ researchgate.netacs.orgnih.govresearchgate.net
CytotoxicityMTT AssayAssess anticancer potentialIC₅₀ researchgate.netacs.orgnih.gov
QuantificationLC-MS/MSMeasure concentration in biological samplesLinearity, Precision, Accuracy nih.gov

Resistance Mechanisms and Counter Strategies in Niphimycin Research

Molecular Mechanisms of Resistance to Niphimycin in Target Microorganismsnih.gov

The primary mode of action of niphimycin involves the disruption of the cell membrane. mdpi.com Resistance to such a mechanism can be complex, involving various adaptations by the microorganism to prevent or mitigate the effects of the drug. While specific research on niphimycin resistance is not as extensive as for more clinically established antibiotics, general mechanisms of resistance to macrolide antibiotics and membrane-targeting agents provide a framework for understanding potential resistance pathways.

Target Modification and Bypass Mechanismsnih.gov

A common resistance strategy in microorganisms is the alteration of the drug's target site, which reduces the binding affinity of the compound. For many macrolides that inhibit protein synthesis, this involves mutations in the ribosomal RNA (rRNA) or ribosomal proteins. nih.govmdpi.com For instance, mutations in the rrs gene, which encodes 16S rRNA, are associated with high-level resistance to aminoglycosides and some macrolides. mdpi.comuvigo.es While niphimycin primarily targets the cell membrane, the potential for target modification should not be entirely dismissed, especially concerning its secondary effects. mdpi.com

Another potential mechanism is the development of bypass pathways that allow the microorganism to circumvent the detrimental effects of the drug. For example, if niphimycin inhibits a specific enzyme involved in a critical metabolic pathway, the organism might develop an alternative pathway to produce the necessary metabolites.

Efflux Pump Systems and Drug Transportnih.gov

Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the microbial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. semanticscholar.org This is a well-established mechanism of resistance to a wide range of antibiotics, including macrolides. semanticscholar.org Increased expression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS), is a common way microorganisms acquire multidrug resistance. semanticscholar.org It is plausible that target microorganisms could develop or upregulate efflux pumps capable of recognizing and expelling niphimycin, thus conferring resistance.

Enzymatic Inactivation Pathwaysnih.gov

Microorganisms can produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive. This mechanism is responsible for resistance to many classes of antibiotics. For example, the hydrolysis of the lactone ring in macrolides leads to a loss of antimicrobial activity. researchgate.net While specific enzymes that inactivate niphimycin have not been extensively characterized, the potential for enzymatic degradation exists. Research into the biosynthetic pathway of niphimycin has identified various enzymes involved in its synthesis, and it is conceivable that other microorganisms could evolve enzymes with the opposite function. researchgate.netuniversiteitleiden.nl

Research on Overcoming Niphimycin Resistance (e.g., Combination Therapies in Research Models)benchchem.commdpi.comfrontiersin.org

Overcoming drug resistance is a critical area of research. One of the most promising strategies is the use of combination therapy, where two or more drugs are used concurrently. frontiersin.orgnih.gov This approach can enhance the efficacy of the individual drugs, broaden the spectrum of activity, and reduce the likelihood of resistance emerging. nih.gov

Research has explored the synergistic effects of combining niphimycin or its structural components with other antimicrobial agents. For instance, the alkylguanidinium side chain of niphimycin has been shown to enhance the fungicidal activity of amphotericin B. researchgate.net This suggests that even if resistance develops to one component of a combination therapy, the other component may still be effective, or the combination may overcome the resistance mechanism.

Another approach involves the use of chemosensitizers, which are compounds that may have weak antimicrobial activity on their own but can render resistant organisms susceptible to a particular antibiotic. frontiersin.org These agents can work by various mechanisms, such as inhibiting efflux pumps or disrupting the cell's stress response. frontiersin.org Research into natural products that can act as chemosensitizers is an active field and could provide new avenues for overcoming niphimycin resistance. researchgate.netfrontiersin.org

Furthermore, structural modification of the niphimycin molecule itself is a viable strategy to create new analogs that can evade resistance mechanisms. mdpi.com By understanding the structure-activity relationships of niphimycin, researchers can design derivatives that are less susceptible to enzymatic inactivation or have a higher affinity for their target, even in resistant strains. mdpi.com

Comparative Genomics and Metabolomics in Niphimycin Discovery

Genomic Mining for Novel Niphimycin Biosynthetic Gene Clusters and Analogs

Genomic mining has emerged as a powerful strategy for uncovering novel secondary metabolites by identifying their corresponding biosynthetic gene clusters (BGCs) within microbial genomes. nih.govnih.gov This "gene-first" approach has been particularly fruitful in the study of Streptomyces, a genus renowned for its prolific production of antibiotics. nih.gov

Analysis of the whole genome of Streptomyces sp. IMB7-145, a marine-derived strain, revealed the presence of seven type I polyketide synthase (PKS) BGCs. researchgate.netnih.gov One of these clusters showed high homology to the BGC responsible for azalomycin F biosynthesis, a related polyketide. researchgate.netnih.govacs.org Detailed bioinformatic analysis of this PKS gene's modular organization strongly suggested its role in niphimycin biosynthesis. researchgate.netnih.govdatapdf.com This genome-guided approach led to the targeted cultivation and subsequent isolation and characterization of four new niphimycin congeners: niphimycins C, D, E, and 17-O-methylniphimycin. researchgate.netnih.govacs.org

Further research on Streptomyces sp. DBR11 also identified smBGCs that encode for niphimycins C-E. researchgate.net Similarly, the genome of Streptomyces sp. SA31 was found to contain a niphimycins C-E biosynthetic gene cluster with 64% similarity to the one in Streptomyces sp. IMB7-145. kmitl.ac.th The niphimycin BGC is often found alongside other BGCs, such as those for nigericin (B1684572) and elaiophylin, in several Streptomyces species. asm.org

The niphimycin biosynthetic gene cluster (npm) contains genes essential for the synthesis of the 4-guanidinobutyryl-CoA starter unit, a characteristic feature of guanidine-containing macrolides. datapdf.com Genes such as npm6, npm7, and npm20 show high sequence identity to their homologs in the azalomycin F BGC, which are involved in the conversion of arginine to the starter unit. datapdf.com

Table 1: Identified Niphimycin Biosynthetic Gene Clusters and Analogs from Genomic Mining

StrainIdentified BGCHomologyDiscovered AnalogsReference
Streptomyces sp. IMB7-145Type I PKSAzalomycin F BGCNiphimycin C, D, E, 17-O-methylniphimycin researchgate.netnih.gov
Streptomyces sp. DBR11smBGC-Niphimycins C-E (predicted) researchgate.net
Streptomyces sp. SA31Type I PKSNiphimycins C-E BGC in Streptomyces sp. IMB7-145 (64% similarity)- kmitl.ac.th
Streptomyces sp. 11-1-2Type I PKS-Niphimycins (predicted) asm.org

Metabolomic Profiling for Identification of Niphimycin Analogs and Related Metabolites

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, serves as a crucial tool for identifying known and novel compounds produced by microorganisms. nih.gov When coupled with genomic data, it provides a powerful platform for dereplication—the rapid identification of known compounds—and the discovery of new natural products. nih.gov

In the investigation of Streptomyces sp. 11-1-2, an untargeted metabolomics approach was employed to explore its specialized metabolite production. mun.ca This analysis confirmed the production of niphimycins by the strain. mun.ca Similarly, a bioassay-guided fractionation of the extract from Streptomyces niphimycinicus sp. nov. strain 4503T led to the isolation of niphimycin C, which was identified as the bioactive compound responsible for the strain's cytotoxic effects against nasopharyngeal carcinoma cells. nih.govresearchgate.net

A study on Streptomyces hygroscopicus subsp. hygroscopicus 5–4 utilized HPLC-MS to analyze the metabolome at different fermentation time points. frontiersin.orgnih.gov This revealed dynamic changes in the metabolite profile, with the highest antimicrobial activity observed at 7 days post-inoculation, correlating with an increase in the abundance of various metabolites. frontiersin.orgnih.gov While this study did not specifically identify niphimycin, it highlights the utility of metabolomics in tracking the production of bioactive compounds over time.

The "One Strain, Many Compounds" (OSMAC) approach, combined with untargeted metabolomics and genomics, has been successfully used to evaluate the production of both predicted and novel specialized metabolites. mun.ca This strategy confirmed that Streptomyces sp. 11-1-2 produces not only niphimycins but also elaiophylins and echosides. mun.ca

Table 2: Niphimycin Analogs and Related Metabolites Identified via Metabolomics

StrainIdentified Compound(s)Analytical Method(s)Reference
Streptomyces sp. 11-1-2Niphimycins, Elaiophylins, EchosidesUntargeted metabolomics mun.ca
Streptomyces niphimycinicus sp. nov. 4503TNiphimycin CBioassay-guided fractionation, HPLC nih.gov
Streptomyces sp. IMB7-145Niphimycin C, D, E, 17-O-methylniphimycin, Niphimycin Iα, 19-O-malonylniphimycinGenome analysis-guided cultivation and isolation datapdf.com

Phylogenetic Analysis of Niphimycin-Producing Microorganisms

Phylogenetic analysis is essential for understanding the evolutionary relationships between different microorganisms and can provide insights into the distribution of BGCs across species. The majority of niphimycin producers identified so far belong to the genus Streptomyces.

Streptomyces niphimycinicus sp. nov., a novel species isolated from mangrove sediments, was named for its production of niphimycin. nih.govdsmz.de Phylogenetic analysis based on 16S rRNA gene sequences showed its close relationship to Streptomyces yatensis, S. antimycoticus, and S. melanosporofaciens, although average nucleotide identity (ANI) and digital DNA-DNA hybridization (dDDH) values confirmed it as a distinct species. nih.gov

Comparative genomics studies have placed several niphimycin-producing strains within the S. violaceusniger clade. biorxiv.org This clade, which includes strains isolated from diverse environments like plant rhizospheres, is characterized by large genomes (10.7-12.7 Mb) and a high number of BGCs (45-55 per genome), indicating a significant potential for specialized metabolism. biorxiv.org Strains such as Streptomyces sp. 11-1-2 are phylogenetically close to S. hygroscopicus and S. violaceusniger, and they share a core set of BGCs, including those for niphimycin, nigericin, echosides, and elaiophylin. asm.org

The soil isolate Streptomyces sp. MS1, a producer of both niphimycin and nigericin, was identified through 16S rDNA sequencing. Its closest relatives include Streptomyces castelarensis, S. sporoclivatus, S. violaceusniger, and S. hygroscopicus. scispace.com This clustering of producers of similar compounds suggests a common evolutionary origin for these BGCs. A comparative genomics study of 11 Streptomyces genomes with rugose-ornamented spores identified a gene cluster network associated with known niphimycin and azalomycin BGCs, further highlighting the phylogenetic linkage of these biosynthetic pathways. asm.org

Table 3: Phylogenetic Placement of Niphimycin-Producing Streptomyces Strains

StrainPhylogenetic Clade/Related SpeciesMethod of AnalysisReference
Streptomyces niphimycinicus sp. nov. 4503TClosely related to S. yatensis, S. antimycoticus, S. melanosporofaciens16S rRNA, ANI, dDDH nih.gov
Streptomyces sp. 11-1-2S. violaceusniger clade; closely related to S. hygroscopicus and S. violaceusnigerautoMLST, BGC comparison asm.org
Streptomyces sp. AgN23S. violaceusniger cladeMulti-locus sequence typing biorxiv.org
Streptomyces sp. MS1Closely related to S. castelarensis, S. sporoclivatus, S. violaceusniger, S. hygroscopicus16S rDNA sequencing scispace.com

Future Directions and Emerging Research Avenues for Niphimycin

Elucidation of Uncharted Molecular Mechanisms and Signaling Pathways

While the primary antifungal action of niphimycin involves disrupting the cell membrane, the full extent of its molecular interactions remains an area of active investigation. Future research is focused on moving beyond this established mechanism to uncover more subtle and potentially novel cellular effects.

Recent studies have provided glimpses into these uncharted territories. For instance, work on Niphimycin C has shown it can induce apoptosis (programmed cell death), disrupt autophagic flux, and cause cell cycle arrest in cancer cell lines. nih.govx-mol.com This is associated with an increase in reactive oxygen species (ROS) and the regulation of several signaling pathways. nih.gov In the context of its antifungal activity against plant pathogens like Fusarium oxysporum f. sp. cubense (Foc TR4), Niphimycin C has been found to destroy mitochondrial structure and function. researchgate.netacs.orgnih.gov This leads to a breakdown in the tricarboxylic acid (TCA) cycle and the electron transport chain, crucial energy-producing pathways for the fungus. researchgate.netacs.orgnih.gov

These findings suggest that niphimycin's bioactivity is more complex than simple membrane disruption. Future research will likely employ multi-omics approaches, such as transcriptomics and proteomics, to create a comprehensive map of the signaling pathways that are dysregulated upon exposure to niphimycin. Identifying the specific molecular targets and understanding how niphimycin modulates these pathways could reveal new therapeutic possibilities and explain its broad-spectrum effects.

Development of Advanced Delivery Systems in Experimental Models (non-clinical)

A significant hurdle in harnessing the full potential of natural products like niphimycin is often their delivery. Issues such as poor solubility and bioavailability can limit efficacy. Consequently, a key area of emerging research is the development of advanced delivery systems in non-clinical, experimental models.

While specific studies on niphimycin-loaded nanoformulations are still emerging, the field of drug delivery provides a clear roadmap. google.comgoogle.com Researchers are exploring various non-polymer and polymer-based systems to enhance the delivery of therapeutic agents. These include:

Lipid-based systems: Such as sterols, fatty acids, and neutral fats. google.comgoogleapis.com

Nanoemulsions: Which can improve the solubility and absorption of compounds. google.comgoogle.com Chitosan-coated nanoemulsions, for example, are being investigated for other natural compounds to improve wound healing. nih.gov

Nanoparticles: Including silver nanoparticles and silica (B1680970) nanoparticles, which can be engineered for targeted delivery. nih.govresearchgate.net

These advanced delivery systems are being evaluated in various non-clinical models, including in vitro cell cultures (e.g., Caco-2 intestinal cell models) and ex vivo tissue models, to assess permeation and efficacy before any potential in vivo studies. nih.gov The application of these technologies to niphimycin could lead to formulations with improved stability and targeted action, potentially broadening its application in both medicine and agriculture.

Exploration of Niphimycin in Novel Biological Control Strategies

The use of microorganisms and their metabolites to control plant diseases is a cornerstone of sustainable agriculture. researchgate.netagriplasticscommunity.com Niphimycin, produced by various Streptomyces species, has demonstrated significant potential as a biological control agent, and this is a rapidly expanding area of research. researchgate.netnih.gov

Recent studies have highlighted the efficacy of niphimycins against a range of devastating plant pathogens.

Banana Fusarium Wilt: Niphimycin C, isolated from Streptomyces yongxingensis, shows potent antifungal activity against Fusarium oxysporum f. sp. cubense Tropical Race 4 (Foc TR4), a fungus that threatens global banana production. researchgate.netacs.orgnih.gov In pot experiments, Niphimycin C effectively reduced disease severity in banana plantlets. researchgate.netacs.org Its mechanism involves inhibiting the mycelial growth and spore germination of the pathogen. researchgate.netnih.govfrontiersin.org

Broad-Spectrum Activity: Niphimycin C has also displayed broad-spectrum antifungal activity against at least 12 other phytopathogenic fungi. researchgate.netacs.orgnih.gov Furthermore, Niphimycin A and C, produced by the endophytic Streptomyces sp. NEAU-ZSY13, were effective against the soil-borne pathogens Ralstonia solanacearum and Bipolaris sorokiniana. nih.gov

Apple Rot: In laboratory settings, niphimycin produced by Streptomyces hygroscopicus was highly effective against Alternaria alternata, a cause of apple storage rot. researchgate.net

Future research will focus on optimizing the application of niphimycin in real-world agricultural settings. This includes developing stable formulations for field use and exploring its synergistic effects with other biocontrol agents to create more robust and integrated pest management strategies. The development of biofertilizers containing niphimycin-producing Streptomyces strains is another promising avenue being explored. nih.gov

Synthetic Biology Approaches for Tailored Niphimycin Production and Diversification

The production of complex natural products like niphimycin through traditional fermentation can be inefficient. Synthetic biology offers powerful tools to re-engineer the biosynthesis of niphimycin for improved yields and the creation of novel, structurally diverse analogs with potentially enhanced properties.

The foundation for this research lies in understanding the niphimycin biosynthetic gene cluster (BGC). The npm cluster, identified in Streptomyces sp. IMB7-145, spans approximately 132.4 kbp and contains 31 open reading frames. datapdf.com This cluster includes genes that encode a large, 20-module type I polyketide synthase (PKS), which is the core machinery for building the macrolide structure. datapdf.comacs.org

Gene Cluster Source Organism Key Features Reference
npmStreptomyces sp. IMB7-145Spans 132.4 kbp, contains 31 ORFs, encodes a 20-module type I PKS. datapdf.com
BGC0001700Streptomyces sp. IMB7-145Associated with the production of Niphimycins C, D, E, and others. secondarymetabolites.org

Emerging research in this area focuses on:

Genome Mining: Identifying and characterizing new niphimycin-like BGCs from different microbial strains to discover novel congeners. researchgate.net The analysis of the Streptomyces sp. IMB7-145 genome, for example, led to the identification and isolation of new derivatives like niphimycins C, D, and E. datapdf.comacs.org

Metabolic Engineering: Modifying the biosynthetic pathway to increase the production of niphimycin. This can involve optimizing the expression of key genes or engineering the host strain to channel more resources towards niphimycin synthesis.

Combinatorial Biosynthesis: Altering the PKS and other tailoring enzymes within the BGC to generate novel niphimycin analogs. By swapping or modifying specific domains (e.g., ketoreductase and enoylreductase domains), researchers can change the stereochemistry or add different functional groups to the niphimycin scaffold, potentially leading to compounds with improved activity or different biological targets. acs.orgresearchgate.net

These synthetic biology strategies hold the promise of creating a new generation of "unnatural" natural products based on the niphimycin template, tailored for specific applications in medicine and agriculture.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Niphimycin in laboratory settings?

  • Methodological Answer :
    • Synthesis : Optimize protocols using stepwise chemical reactions (e.g., macrolide backbone assembly via polyketide synthase pathways). Include controls for yield optimization and purity checks (e.g., HPLC, TLC) .
    • Characterization : Employ LC-MS for molecular weight confirmation, NMR (¹H, ¹³C) for structural elucidation, and X-ray crystallography for absolute configuration determination. Cross-validate results with literature spectra .
    • Reproducibility : Document reaction conditions (solvents, catalysts, temperatures) in detail to align with NIH guidelines for preclinical reporting .

Q. How can researchers validate Niphimycin’s proposed mechanism of action against bacterial targets?

  • Methodological Answer :
    • In vitro assays : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative strains. Include positive controls (e.g., erythromycin) and negative controls (solvent-only) to isolate compound-specific effects .
    • Target binding : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to ribosomal subunits. Validate via genetic knockout models (e.g., ribosome-mutated bacterial strains) .
    • Data interpretation : Compare dose-response curves with existing macrolides to identify mechanistic divergences .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data observed in Niphimycin studies (e.g., variable potency across assays)?

  • Methodological Answer :
    • Assay validation : Verify consistency in experimental conditions (pH, temperature, bacterial growth phase). Use standardized CLSI (Clinical and Laboratory Standards Institute) protocols .
    • Compound stability : Test degradation under assay conditions (e.g., via LC-MS stability studies) to rule out false negatives .
    • Statistical rigor : Apply ANOVA or mixed-effects models to quantify variability sources. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies are effective for optimizing Niphimycin’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :
    • ADME profiling : Conduct in vivo PK studies (rodents) with LC-MS quantification of plasma/tissue concentrations. Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability .
    • Metabolite identification : Use HR-MS/MS to trace metabolic pathways and identify toxic/byproduct compounds. Modify functional groups to block undesirable metabolism .
    • Cross-species correlation : Compare rodent and human microsomal stability data to predict translational efficacy .

Q. How can multi-omics approaches resolve gaps in understanding Niphimycin’s off-target effects?

  • Methodological Answer :
    • Transcriptomics : Perform RNA-seq on treated bacterial/host cells to identify dysregulated pathways (e.g., stress response genes) .
    • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in ribosomal and non-ribosomal proteins .
    • Integration : Apply systems biology tools (e.g., STRING database) to map interactions between omics datasets and prioritize high-impact off-targets .

Data Analysis & Reporting Guidelines

Q. What frameworks ensure rigorous interpretation of Niphimycin’s structure-activity relationship (SAR) data?

  • Methodological Answer :
    • SAR modeling : Use QSAR (Quantitative Structure-Activity Relationship) software (e.g., MOE, Schrödinger) with descriptors like logP, polar surface area, and hydrogen-bonding capacity .
    • Validation : Apply leave-one-out cross-validation to avoid overfitting. Report R² and RMSE metrics for model transparency .
    • Ethical reporting : Avoid selective data exclusion; disclose all synthetic analogs, including inactive ones, to prevent publication bias .

Q. How should researchers design studies to investigate Niphimycin resistance mechanisms?

  • Methodological Answer :
    • Resistance induction : Serial passage bacteria under sub-MIC Niphimycin exposure. Sequence resistant strains (WGS) to identify mutations (e.g., 23S rRNA methyltransferases) .
    • Fitness cost assays : Compare growth rates of resistant vs. wild-type strains in antibiotic-free media to assess evolutionary trade-offs .
    • Mechanistic confirmation : Use CRISPR-Cas9 to reintroduce candidate mutations into naïve strains and re-test susceptibility .

Tables: Key Methodological Considerations

Research Aspect Recommended Techniques Validation Criteria References
Synthesis OptimizationHPLC purity >95%, NMR/X-ray confirmationReproducibility across ≥3 independent batches
Mechanism of ActionSPR binding affinity (KD < 1 µM)Correlation with MIC (R² > 0.8)
PharmacokineticsAUC (0–24h) >500 µg·h/mL in rodentsHuman microsomal stability >60%

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